1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine
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Overview
Description
1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine is a complex organic compound that features a piperidine ring substituted with a 1,3-dithiane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine typically involves the reaction of a piperidine derivative with a 1,3-dithiane precursor. The process often requires the use of a Lewis acid catalyst to facilitate the formation of the dithiane ring . Common reagents include 1,3-propanedithiol and a carbonyl compound, which react under acidic conditions to form the dithiane moiety .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiane ring acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced dithiane derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine involves its interaction with molecular targets through its dithiane and piperidine moieties. The dithiane ring can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in various chemical transformations . The piperidine ring provides structural stability and can interact with biological targets, potentially modulating their activity.
Comparison with Similar Compounds
1,3-Dithiane: A simpler compound with a similar dithiane ring structure.
1,3-Dithiolane: Another related compound with a five-membered ring containing two sulfur atoms.
2-(1,3-Dithian-2-ylidene)-1-phenylbutane-1,3-dione: A compound with a similar dithiane moiety but different substituents.
Uniqueness: 1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine is unique due to its combination of a piperidine ring with a 1,3-dithiane moiety, providing a versatile scaffold for various chemical and biological applications. Its structural complexity allows for diverse reactivity and potential use in multiple fields of research.
Properties
CAS No. |
87551-46-0 |
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Molecular Formula |
C14H25NS2 |
Molecular Weight |
271.5 g/mol |
IUPAC Name |
1-[3-(1,3-dithian-2-ylidene)-2,2-dimethylpropyl]piperidine |
InChI |
InChI=1S/C14H25NS2/c1-14(2,11-13-16-9-6-10-17-13)12-15-7-4-3-5-8-15/h11H,3-10,12H2,1-2H3 |
InChI Key |
NDETZIQHIURZMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCCCC1)C=C2SCCCS2 |
Origin of Product |
United States |
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